molecular formula C18H26N2O2 B169573 tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate CAS No. 186202-73-3

tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Cat. No. B169573
M. Wt: 302.4 g/mol
InChI Key: WUEVXPVJRUPJLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate” is a pyrrole derivative. Pyrrole is a five-membered aromatic heterocycle with a nitrogen atom . It is a key structural moiety found in many biologically active natural products and pharmaceutically active agents .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a pyrrole ring, which is a five-membered ring with alternating single and double bonds, and one of the carbon atoms replaced by a nitrogen .


Chemical Reactions Analysis

Pyrrole and its derivatives are known to undergo electrophilic substitution reactions due to the presence of a lone pair of electrons on the nitrogen, which stabilizes the σ-complexes .

Scientific Research Applications

Synthesis and Reactivity

Research has been conducted on the synthesis, reactivity, and optical properties of diketopyrrolopyrroles, which are closely related to the tert-butyl benzylhexahydropyrrolopyrrole class of compounds. These compounds are widely used dyes, with applications in high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. The breadth of their utility highlights the importance of understanding their synthesis and reactivity for real-world applications. The synthesis of these compounds is straightforward, combined with good stability and near-unity fluorescence quantum yield, indicating their continued significance in various fields (Grzybowski & Gryko, 2015).

Application in Polymer Science

The application of polymer membranes for the purification of fuel oxygenated additives demonstrates the relevance of tert-butyl and related compounds in materials science. Specifically, methyl tert-butyl ether (MTBE) separation via pervaporation has been reviewed, focusing on various polymer membranes' efficiency for separating the azeotropic methanol/MTBE mixture. This research underlines the potential of using tert-butyl-based compounds in environmental applications, particularly in improving fuel performance and reducing hazardous emissions (Pulyalina et al., 2020).

Biological Activities

Studies on the role of proline and pyrroline-5-carboxylate metabolism in plant defense against pathogens have shed light on the potential biological activities of pyrrolopyrrole-derived compounds. This research indicates that certain derivatives involved in P5C synthesis and catabolism play critical roles in resistance against bacterial pathogens in plants, involving mechanisms such as the salicylic acid-dependent pathway and reactive oxygen species (ROS) production. This suggests that compounds within the pyrrolopyrrole family may have significant implications in enhancing plant defense mechanisms (Qamar, Mysore, & Senthil-Kumar, 2015).

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential biological activities and applications in pharmaceuticals, given the known activities of many pyrrole derivatives .

properties

IUPAC Name

tert-butyl 2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-12-15-10-19(11-16(15)13-20)9-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEVXPVJRUPJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC2C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400236
Record name tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

CAS RN

186202-73-3
Record name tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-benzyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.